Product packaging for 3-(3-Aminopropyl)aniline(Cat. No.:CAS No. 332363-16-3)

3-(3-Aminopropyl)aniline

Cat. No.: B1288760
CAS No.: 332363-16-3
M. Wt: 150.22 g/mol
InChI Key: LPCINXWHNYBINL-UHFFFAOYSA-N
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Description

3-(3-Aminopropyl)aniline (CAS 332363-16-3) is a valuable aromatic amine compound with the molecular formula C9H14N2 . This aniline derivative serves as a versatile building block and intermediate in organic synthesis and chemical research, particularly in the development of pharmaceuticals and other fine chemicals . Aniline derivatives are widely recognized as crucial substrates and building blocks for synthesizing a range of chemically useful molecules . The compound features both a primary aliphatic amine and a primary aniline functional group, making it a useful precursor for further chemical modifications. Researchers employ such diamines in the synthesis of more complex molecules and in the development of new catalytic processes . For example, aniline derivatives are often used in the production of pharmaceuticals, dyes, and pesticides . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2 B1288760 3-(3-Aminopropyl)aniline CAS No. 332363-16-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-aminopropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,2,4,6,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCINXWHNYBINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90616578
Record name 3-(3-Aminopropyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332363-16-3
Record name 3-(3-Aminopropyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N Phenylpropane 1,3 Diamine

Synthesis of N'-Phenylpropane-1,3-diamine

The preparation of N'-Phenylpropane-1,3-diamine can be achieved through several synthetic pathways, primarily involving the reduction of nitrogen-containing functional groups. The choice of method often depends on the availability of starting materials, desired purity, and scalability.

Catalytic Hydrogenation Approaches for N'-Phenylpropane-1,3-diamine

Catalytic hydrogenation is a prominent method for the synthesis of diamines like N'-Phenylpropane-1,3-diamine. This approach typically involves the reduction of a nitrile or a nitro group. A plausible and efficient route is the hydrogenation of 3-(phenylamino)propanenitrile. This precursor can be synthesized via the cyanoethylation of aniline (B41778).

The hydrogenation of the nitrile group to a primary amine is carried out under hydrogen pressure in the presence of a metal catalyst. Ruthenium (Ru) based catalysts are particularly effective for the hydrogenation of aromatic amines. dtu.dkgoogle.com For instance, ruthenium supported on materials like graphitic carbon nitride (g-C3N4) or alumina (B75360) (Al2O3) has demonstrated high efficacy in the hydrogenation of phenylenediamines. dtu.dkresearchgate.net The inherent basicity of supports like g-C3N4 can enhance catalytic performance without the need for alkaline additives. dtu.dk Similarly, palladium catalysts, such as palladium nanoparticles supported on magnetic iron oxide (Pd@Fe3O4), have shown remarkable efficiency in transfer hydrogenation reactions, which could be adapted for this synthesis. nih.gov

The general reaction is as follows: NC-(CH₂)₂-NH-C₆H₅ + 2H₂ --(Catalyst)--> H₂N-(CH₂)₃-NH-C₆H₅

Multi-Step Organic Synthesis Routes for N'-Phenylpropane-1,3-diamine and its Analogues

A common multi-step synthesis for N'-Phenylpropane-1,3-diamine involves two key stages. The first is the Michael addition (or cyanoethylation) of aniline to acrylonitrile, which yields 3-(phenylamino)propanenitrile. This reaction is typically conducted by heating the reactants, sometimes in the presence of a basic catalyst.

The second stage is the reduction of the resulting nitrile. A well-established method for reducing nitriles to primary amines is catalytic hydrogenation, as described previously. google.com For example, the synthesis of N-(3-aminopropyl)imidazole follows a similar path, where imidazole (B134444) is first reacted with acrylonitrile, and the resulting N-cyanoethyl imidazole is then hydrogenated using a Raney nickel catalyst under hydrogen pressure (e.g., 10 MPa) at elevated temperatures (e.g., 125°C). google.com This two-step process is versatile and can be used to create a variety of analogues by starting with different substituted anilines or related aromatic amines. nih.govontosight.ai

Route Optimization for Enhanced Yield and Selectivity in N'-Phenylpropane-1,3-diamine Preparation

Optimizing the synthesis of N'-Phenylpropane-1,3-diamine is crucial for industrial applications, focusing on maximizing yield and selectivity while minimizing by-products. Several factors can be fine-tuned to achieve this.

Catalyst Selection and Treatment: The choice of catalyst is paramount. Ruthenium catalysts are highly effective for hydrogenating aromatic rings and associated functional groups. google.com Pre-treating a supported ruthenium catalyst with air or oxygen at temperatures between 50 to 200°C has been shown to increase the reaction rate and reduce the formation of by-products during the hydrogenation of aromatic diamines. google.com Furthermore, the physical structure of the catalyst, such as using atomically dispersed single atoms versus clusters, can significantly influence the selectivity of the final product. nih.gov

Solvent and Reaction Conditions: The solvent can influence the reaction pathway and selectivity. researchgate.net Solvents like isopropanol, n-butanol, or water have been used in the hydrogenation of related diamines. google.comresearchgate.net Reaction parameters such as temperature and hydrogen pressure are also critical. For instance, in the hydrogenation of N-cyanoethyl imidazole, pressures of 1-20 MPa and temperatures of 50-200°C are employed. google.com Careful optimization of these conditions is necessary to favor the desired product.

Substrate to Catalyst Ratio: The amount of catalyst relative to the substrate is another key variable. For example, in the synthesis of N-(3-aminopropyl)imidazole, the amount of Raney nickel used is typically 4-6% of the weight of the N-cyanoethyl imidazole precursor. google.com

ParameterCondition/VariableEffect on SynthesisSource
Catalyst Ruthenium (Ru), Palladium (Pd), Raney NickelInfluences reaction rate and efficiency of hydrogenation. dtu.dknih.govgoogle.com
Catalyst Support g-C3N4, Al2O3Can enhance catalytic activity and selectivity. dtu.dkresearchgate.net
Catalyst Pre-treatment Air/Oxygen treatment of Ru catalyst (50-200°C)Increases reaction rate and reduces by-products. google.com
Solvent Isopropanol, WaterAffects reaction selectivity and rate. researchgate.net
Temperature 50-200°CControls reaction kinetics and by-product formation. google.com
Pressure 1-20 MPa (145-2900 psi)Drives the hydrogenation reaction to completion. google.com

Derivatization Reactions of N'-Phenylpropane-1,3-diamine

N'-Phenylpropane-1,3-diamine possesses three reactive sites: the aniline aromatic ring, the secondary aniline nitrogen, and the primary alkyl amine. This allows for a wide range of derivatization reactions to synthesize novel compounds.

Functionalization at the Aniline Moiety

The aniline ring can undergo electrophilic aromatic substitution reactions. The amino group (-NH-) is an activating, ortho-, para-directing group, although the secondary amine is less activating than a primary one. Reactions such as halogenation, nitration, and sulfonation can be targeted at the positions ortho and para to the amino substituent.

Furthermore, modern synthetic methods like directed C-H activation offer precise functionalization. researchgate.net Using the aniline nitrogen as a directing group, it is possible to introduce new functionalities, such as amine groups, at specific C-H bonds on the aromatic ring, a strategy of high value in drug discovery. researchgate.net

Reactions at the Primary and Secondary Amine Centers

Both the primary and secondary amine groups in N'-Phenylpropane-1,3-diamine are nucleophilic and can participate in a variety of common amine reactions. libretexts.org

Acylation: The amine groups react readily with acid chlorides or anhydrides to form amides. libretexts.org Due to the higher reactivity of the primary amine, selective acylation can often be achieved under controlled conditions.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. libretexts.org This reaction is often carried out in the presence of a base to neutralize the HCl by-product and keep the amine in its nucleophilic form.

Reaction with Carbonyls: The primary amine can react with aldehydes and ketones in an acid-catalyzed reversible reaction to form imines (Schiff bases). libretexts.org The secondary amine can also react with aldehydes and ketones to form enamines. libretexts.org The pH must be carefully controlled (typically around 5) to ensure the reaction proceeds efficiently. libretexts.org

Alkylation: While direct alkylation with alkyl halides is possible, it often leads to a mixture of products due to over-alkylation, as the product amine can also act as a nucleophile. libretexts.org

These derivatization reactions enable the use of N'-Phenylpropane-1,3-diamine as a versatile building block for synthesizing a diverse range of more complex molecules for applications in materials science and medicinal chemistry. nih.govnih.gov

Formation of Schiff Bases and Imine Derivatives from Aminopropyl Anilines

The synthesis of Schiff bases, or anils, from aminopropyl anilines involves the condensation reaction between the primary amine groups of the diamine and a carbonyl compound, typically an aldehyde or a ketone. researchgate.netijtsrd.com This reaction is a cornerstone of imine chemistry and proceeds via a nucleophilic addition-elimination mechanism. Given that 3-(3-Aminopropyl)aniline contains two primary amine groups of differing basicity and nucleophilicity, the reaction can, in principle, be controlled to achieve selective formation of mono- or di-imines.

The aliphatic amino group (-CH₂-NH₂) is generally more nucleophilic than the aromatic amino group (-C₆H₄-NH₂) because the lone pair of electrons on the nitrogen of the aromatic amine is delocalized into the benzene (B151609) ring. researchgate.netjocpr.com This difference in reactivity allows for the selective reaction at the aliphatic amine under milder conditions. The reaction with aromatic aldehydes, which possess an effective conjugation system, tends to yield more stable Schiff bases compared to those derived from aliphatic aldehydes. researchgate.net

The general synthesis involves dissolving the aminopropyl aniline and the carbonyl compound in a suitable solvent, often an alcohol like ethanol (B145695), and refluxing the mixture. ijtsrd.comresearchgate.net The reaction is frequently catalyzed by a few drops of acid, such as glacial acetic acid. nih.gov The formation of the imine is a reversible process, and to drive the reaction to completion, water, a byproduct, is often removed using a Dean-Stark apparatus or by adding a dehydrating agent. masterorganicchemistry.com

While specific research data on this compound is limited, studies on related aromatic diamines, such as phenylenediamines, provide insight into typical reaction conditions and outcomes. For instance, the condensation of o-phenylenediamine (B120857) with various salicylaldehydes proceeds in good yields when refluxed in ethanol. unilag.edu.ng

Below are representative data tables for the synthesis of Schiff bases from aromatic diamines, which can be considered analogous to the potential reactions of this compound.

Table 1: Representative Synthesis of Mono-Schiff Bases from Diamines and Aldehydes

DiamineAldehydeSolventCatalystReaction ConditionsYield (%)Reference
p-PhenylenediamineSalicylaldehyde (B1680747)EthanolNoneReflux, 6hHigh nih.gov
m-PhenylenediamineSalicylaldehydeEthanolNoneReflux, 3h~90% researchgate.net
o-PhenylenediamineSubstituted SalicylaldehydeEthanolNoneReflux, 3h75-85% unilag.edu.ng

This table presents typical conditions and yields for related reactions and should be considered illustrative for the synthesis of Schiff bases from aminopropyl anilines.

Table 2: Representative Characterization Data for Aromatic Schiff Bases

Schiff BaseAppearanceM.P. (°C)Key IR Bands (cm⁻¹) (C=N)¹H NMR (δ, ppm) (CH=N)
Salicylidene-anilineYellow crystals51-52~1620~8.6
N,N'-bis(salicylidene)-o-phenylenediamineYellow solid164-16616128.61
N-(2-nitrobenzylidene)-anilineYellow solid67-6916278.8

This table shows typical characterization data for Schiff bases derived from anilines. Data is sourced from analogous reactions reported in scientific literature. nih.govunilag.edu.nglongwood.edu

Chemical Transformation Mechanisms and Reaction Kinetics

The mechanism can be detailed in the following steps:

Nucleophilic Attack: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a zwitterionic tetrahedral intermediate. libretexts.orgyoutube.com

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, yielding a neutral intermediate known as a carbinolamine or hemiaminal. masterorganicchemistry.comlibretexts.org

Protonation of the Hydroxyl Group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated by the acid catalyst. This converts the hydroxyl group into a much better leaving group – water. masterorganicchemistry.comlibretexts.org

Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of the water molecule, leading to the formation of a resonance-stabilized cation known as an iminium ion. libretexts.org

Deprotonation: A base (which can be the solvent, another amine molecule, or the conjugate base of the acid catalyst) removes the proton from the nitrogen atom, resulting in the final neutral imine product and regenerating the acid catalyst. libretexts.org

The kinetics of Schiff base formation are heavily dependent on the pH of the reaction medium. libretexts.orgvaia.com The reaction rate is typically slow at very high or very low pH and reaches a maximum at a mildly acidic pH, generally between 4 and 5. libretexts.orglibretexts.org

At high pH: There is an insufficient concentration of acid to effectively protonate the hydroxyl group of the carbinolamine intermediate, making the dehydration step (the rate-determining step in many cases) very slow. nih.govlibretexts.org

At low pH: A significant portion of the amine reactant becomes protonated to form an ammonium (B1175870) salt (R-NH₃⁺). This protonated form is no longer nucleophilic and cannot initiate the attack on the carbonyl carbon, thus slowing down the initial addition step. libretexts.orglibretexts.org

Therefore, a carefully controlled, weakly acidic environment represents a compromise, ensuring that a sufficient fraction of the amine remains unprotonated to act as a nucleophile, while also providing enough acid to catalyze the crucial dehydration step. libretexts.org

Table 3: Kinetic Data for the Reaction of Salicylaldehyde with Aniline

Temperature (K)Rate Constant, k (mol⁻¹ dm³ s⁻¹) x 10⁻³
30311.04
30811.57
31311.82
31811.88

Data adapted from a kinetic study on the formation of N-Salicylidene-aniline in ethanol. jocpr.com

Furthermore, when a diamine like this compound is used, the reaction can be subject to kinetic versus thermodynamic control . wikipedia.orglibretexts.org The more reactive aliphatic amine is likely to react faster, forming the kinetically favored mono-imine. However, if the reaction is allowed to proceed for a longer time or at a higher temperature, the system may reach equilibrium, favoring the formation of the more stable thermodynamic product, which could be the di-imine or a rearranged product. wikipedia.orglibretexts.org The specific outcome depends on the relative activation energies of the competing reaction pathways and the stability of the final products.

Advanced Spectroscopic and Analytical Characterization of N Phenylpropane 1,3 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 3-(3-Aminopropyl)aniline by providing detailed information about the hydrogen and carbon atomic environments.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in elucidating the structure of N'-Phenylpropane-1,3-diamine. In a typical ¹H NMR spectrum, the aromatic protons on the phenyl ring would appear as a complex multiplet in the downfield region, generally between δ 6.5 and 7.3 ppm, due to the electron-withdrawing nature of the aniline (B41778) nitrogen. The protons of the propyl chain would resonate at higher fields. The methylene (B1212753) group adjacent to the phenylamino (B1219803) group (-NH-CH₂-) is expected to appear at a chemical shift of approximately δ 3.1-3.3 ppm. The central methylene group (-CH₂-CH₂-CH₂-) would likely be observed around δ 1.7-1.9 ppm, and the terminal methylene group adjacent to the primary amino group (-CH₂-NH₂) would resonate at about δ 2.7-2.9 ppm. The protons of the primary and secondary amine groups would appear as broad singlets, with their chemical shifts being concentration and solvent dependent.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the phenyl ring would show signals in the aromatic region (δ 110-150 ppm). The carbon attached to the secondary nitrogen (C-N) would be the most deshielded of the aromatic carbons, appearing around δ 148 ppm. The other aromatic carbons would have distinct chemical shifts based on their position relative to the amino-propyl substituent. The propyl chain carbons would appear in the aliphatic region, with the carbon bonded to the secondary nitrogen being the most downfield of the three, followed by the carbon adjacent to the primary amine, and finally the central carbon atom.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aromatic-H6.5 - 7.3 (m)-
-NH-CH₂-3.1 - 3.3 (t)~45
-CH₂-CH₂-CH₂-1.7 - 1.9 (quint)~30
-CH₂-NH₂2.7 - 2.9 (t)~40
-NH-Variable (br s)-
-NHVariable (br s)-
Aromatic C-N-~148
Other Aromatic C-112 - 130

Multidimensional NMR for Complex Structure Elucidation

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, multidimensional NMR techniques are employed. mpg.de

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the protons of the neighboring methylene groups in the propyl chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the ¹³C signals for each of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connections between the propyl chain and the phenyl ring, as well as for assigning the quaternary aromatic carbon atom.

Mass Spectrometry (MS) in Molecular Characterization

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to elucidate the structure of a compound.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of this compound. The exact mass of the molecular ion is measured with high accuracy, which allows for the calculation of its elemental formula. For N'-Phenylpropane-1,3-diamine, with a molecular formula of C₉H₁₄N₂, the calculated monoisotopic mass is 150.1157 g/mol . nih.gov HRMS can confirm this value, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

High-Resolution Mass Spectrometry Data for this compound
ParameterValueReference
Molecular FormulaC₉H₁₄N₂ nih.gov
Monoisotopic Mass150.1157 g/mol nih.gov

Fragmentation Pathways and Isomeric Differentiation

In electron ionization mass spectrometry (EI-MS), the molecular ion of this compound will undergo characteristic fragmentation. The presence of nitrogen atoms and the alkyl chain will dictate the primary fragmentation pathways. A common fragmentation for amines is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.

For N'-Phenylpropane-1,3-diamine, two primary alpha-cleavage sites exist. Cleavage between the first and second carbon of the propyl chain (from the phenylamino end) would result in a resonance-stabilized benzylic-type cation. Another likely fragmentation is the loss of an ethylamine (B1201723) radical from the molecular ion.

Mass spectrometry can also be used to differentiate between isomers. For example, 2-(3-aminopropyl)aniline, a positional isomer, would likely exhibit a different fragmentation pattern due to the different substitution on the aromatic ring, potentially leading to the formation of different characteristic fragment ions. The relative abundances of the fragment ions can serve as a fingerprint for each isomer. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are useful for identifying the functional groups present in this compound.

The IR spectrum of N'-Phenylpropane-1,3-diamine would show characteristic absorption bands. orgchemboulder.com The N-H stretching vibrations of both the primary and secondary amine groups would appear in the region of 3300-3500 cm⁻¹. A primary amine typically shows two bands in this region (asymmetric and symmetric stretching), while a secondary amine shows a single band. The C-N stretching vibrations would be observed in the 1250-1335 cm⁻¹ region for the aromatic amine and 1020-1250 cm⁻¹ for the aliphatic amine. The aromatic C-H stretching would be seen just above 3000 cm⁻¹, while the aliphatic C-H stretching would be just below 3000 cm⁻¹. The N-H bending vibrations for the primary amine are expected around 1580-1650 cm⁻¹.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations would give rise to strong signals in the Raman spectrum. The symmetric vibrations of the molecule are often more intense in the Raman spectrum compared to the IR spectrum.

Characteristic Vibrational Frequencies for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
N-H Stretch (Primary & Secondary Amine)3300 - 3500IR, Raman
Aromatic C-H Stretch> 3000IR, Raman
Aliphatic C-H Stretch< 3000IR, Raman
N-H Bend (Primary Amine)1580 - 1650IR
Aromatic C=C Stretch1450 - 1600IR, Raman
C-N Stretch (Aromatic)1250 - 1335IR
C-N Stretch (Aliphatic)1020 - 1250IR

Characteristic Functional Group Vibrations of Amines and Aromatics

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In N'-Phenylpropane-1,3-diamine, the key absorptions arise from the primary amine (-NH2), secondary amine (-NH-), aromatic ring, and aliphatic chain.

The molecule contains both a primary aliphatic amine and a secondary aromatic amine. Primary amines are characterized by two N-H stretching bands resulting from symmetric and asymmetric vibrations, typically appearing in the 3500-3300 cm⁻¹ region. openstax.org Secondary amines exhibit a single, weaker N-H stretching band in a similar range, around 3350-3310 cm⁻¹. orgchemboulder.com The N-H bending vibration for primary amines is also a key indicator, found between 1650-1580 cm⁻¹. orgchemboulder.com Furthermore, a broad, strong absorption due to N-H wagging can be observed for both primary and secondary amines in the 910-665 cm⁻¹ range. orgchemboulder.com

The aromatic portion of the molecule gives rise to several characteristic bands. The aromatic C-H stretching vibrations are typically found at wavenumbers slightly higher than 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range. orgchemboulder.comspcmc.ac.in Carbon-carbon stretching vibrations within the aromatic ring produce a series of bands, often of variable intensity, in the 1620-1400 cm⁻¹ region. spcmc.ac.in Specifically, bands can appear near 1600, 1580, 1500, and 1450 cm⁻¹. spcmc.ac.in Weak overtone and combination bands in the 2000-1650 cm⁻¹ region and C-H out-of-plane (oop) bending bands between 900-675 cm⁻¹ can also be indicative of the substitution pattern on the aromatic ring. orgchemboulder.comlibretexts.org

The aliphatic propyl chain contributes C-H stretching vibrations in the 3000-2850 cm⁻¹ region. libretexts.org The C-N stretching vibrations for aliphatic and aromatic amines appear in different regions; aliphatic C-N stretches are found between 1250-1020 cm⁻¹, while aromatic C-N stretches are typically stronger and occur at higher frequencies, from 1335-1250 cm⁻¹. orgchemboulder.com

Table 1: Characteristic IR Vibrational Frequencies for N'-Phenylpropane-1,3-diamine

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹) Reference
Primary Amine (Aliphatic) N-H Stretch (asymmetric & symmetric) 3400-3250 (two bands) orgchemboulder.com
N-H Bend 1650-1580 orgchemboulder.com
N-H Wag 910-665 (broad) orgchemboulder.com
Secondary Amine (Aromatic) N-H Stretch 3350-3310 (one band) orgchemboulder.com
N-H Wag 910-665 (broad) orgchemboulder.com
Aromatic Ring =C-H Stretch 3100-3000 orgchemboulder.comspcmc.ac.inlibretexts.org
C=C Stretch (in-ring) 1600-1400 orgchemboulder.comspcmc.ac.inlibretexts.org
C-H Out-of-Plane Bend 900-675 orgchemboulder.comlibretexts.org
Aliphatic Chain C-H Stretch 3000-2850 libretexts.org
C-N Bonds C-N Stretch (Aromatic) 1335-1250 orgchemboulder.com
C-N Stretch (Aliphatic) 1250-1020 orgchemboulder.comaip.org

Spectroscopic Signatures of Intermolecular Interactions

Intermolecular interactions, particularly hydrogen bonding, significantly influence the spectroscopic signatures of N'-Phenylpropane-1,3-diamine. The presence of both primary and secondary amine groups, which can act as hydrogen bond donors, and the nitrogen atoms, which can act as acceptors, facilitates the formation of these interactions.

In IR spectroscopy, hydrogen bonding has a pronounced effect on the N-H stretching vibrations. The bands become broader and shift to lower frequencies (a redshift) compared to the sharp bands observed in dilute, non-polar solutions or the gas phase where intermolecular interactions are minimized. aip.org For instance, in liquid primary amines, the N-H bending modes can also be affected by the molecular environment. aip.org The presence of strong hydrogen bonds can sometimes lead to the appearance of shoulder bands or complex band shapes in the N-H stretching region, which can complicate straightforward interpretation. orgchemboulder.com

In Nuclear Magnetic Resonance (NMR) spectroscopy, intermolecular interactions affect the chemical shifts of the amine protons. The signals for N-H protons are often broad and their chemical shift is highly dependent on concentration, solvent, and temperature due to the varying extent of hydrogen bonding. In some cases, such as with certain tertiary amines, restricted rotation around C-N bonds due to factors like hydrogen bonding can lead to the presence of multiple conformers (rotamers) that are distinguishable on the NMR timescale at a given temperature. sapub.org This results in a more complex spectrum with multiple signals for what might otherwise be considered equivalent protons. sapub.org Increasing the temperature can cause these signals to coalesce as the rate of interconversion between rotamers increases. sapub.org

X-ray Crystallography for Solid-State Structure Determination (for related aminopropyl aniline complexes/derivatives)

For example, studies on metal complexes involving ligands with aminopropyl functionalities, like tris(3-aminopropyl)amine (B1583958), reveal how the flexible aminopropyl arms coordinate to metal centers. mdpi.com The nitrogen atoms of the amine groups act as donor sites, and the geometry of the resulting complex is influenced by the metal ion's preferred coordination number and geometry. elsevierpure.comuci.edu

In related structures, such as metal complexes with 3-aminopyridine, X-ray diffraction has shown that the amine groups are crucial for forming extensive supramolecular hydrogen-bonded systems. elsevierpure.com Similarly, crystallographic analysis of a metallo-β-lactamase enzyme complexed with a 3-aminophthalic acid derivative demonstrated how the amino group can be positioned to interact with key residues in a protein's active site. nih.gov These studies underscore the structural importance of the aminopropyl and aniline moieties in directing molecular assembly and interaction in the solid state. The structural data obtained from these related derivatives provides a strong basis for predicting the conformational preferences and interaction modes of N'-Phenylpropane-1,3-diamine in a crystalline environment.

Polymer Chemistry and Materials Science Applications of N Phenylpropane 1,3 Diamine

Polymerization Mechanisms Involving Aniline (B41778) and Aminopropyl Moieties

The dual functionality of 3-(3-Aminopropyl)aniline enables its use in various polymerization and copolymerization reactions to create advanced materials.

Oxidative Polymerization of Aniline Derivatives

Similar to aniline, the aromatic amine group of this compound can undergo oxidative polymerization to form a conductive polymer analogous to polyaniline (PANI). researchgate.netnih.gov This reaction is typically initiated by an oxidizing agent, such as ammonium (B1175870) persulfate (APS), in an acidic medium. researchgate.netresearchgate.net The process involves the formation of radical cations that couple to form polymer chains. researchgate.net The resulting polymer, poly(this compound), possesses a backbone of alternating phenyl rings and nitrogen atoms, with pendant aminopropyl groups. These pendant groups can influence the polymer's properties, such as solubility and processability, and provide sites for further chemical modification. rsc.org The reaction conditions, including the pH of the medium, can significantly affect the polymerization mechanism and the final structure and morphology of the polymer. osti.gov

The polymerization of aniline derivatives can be influenced by substituents on the aromatic ring. Electron-donating groups can increase the reactivity of the monomer, while electron-withdrawing groups can decrease it. nih.gov The aminopropyl group in this compound can influence the electronic properties of the aniline ring and, consequently, the polymerization process.

Copolymerization Strategies for Functional Materials

Copolymerization is a powerful strategy to tailor the properties of polymers for specific applications. This compound can be copolymerized with other monomers, such as aniline or its derivatives, to create materials with enhanced or novel functionalities. researchgate.netresearchgate.net For instance, incorporating this compound into a polyaniline chain can improve its solubility in common solvents, a significant challenge for the processability of pure polyaniline. rroij.com

The pendant primary amine groups on the copolymer chains serve as reactive sites for post-polymerization modifications. This allows for the attachment of various functional molecules, nanoparticles, or biomolecules, leading to the development of materials for sensors, catalysts, and biomedical devices. semanticscholar.org The ratio of the comonomers in the feed can be adjusted to control the density of functional groups along the polymer backbone, thereby fine-tuning the material's properties. rroij.com For example, copolymerization of aniline with aminobenzoic acid has been shown to produce nanostructured copolymers with desirable characteristics. researchgate.net The choice of catalyst and dopant can also significantly modify the electrical conductivity of the resulting copolymers. nih.gov

Surface Modification and Functionalization Strategies

The reactive amine groups of this compound make it an excellent candidate for surface modification, enabling the alteration of the chemical and physical properties of various substrates for a wide range of applications.

Covalent Grafting onto Inorganic and Organic Surfaces

This compound can be covalently attached to both inorganic and organic surfaces to impart new functionalities. For inorganic materials with surface hydroxyl groups, such as silica (B1680970) and metal oxides, silanization is a common approach. While not directly a silane (B1218182), this compound can be used in conjunction with silane coupling agents like 3-aminopropyltriethoxysilane (B1664141) (APTES) to create amine-functionalized surfaces. mdpi.comnih.govresearchgate.net The process generally involves the hydrolysis of the silane's alkoxy groups to form silanols, which then condense with the surface hydroxyl groups to form stable covalent bonds. nih.gov The pendant amine groups from the grafted molecules can then be used for further reactions.

On organic polymer surfaces, grafting can be initiated by creating reactive sites on the substrate, for example, through plasma treatment or by using functional polyperoxides. mdpi.comresearchgate.net The amine groups of this compound can then react with these sites, forming a covalent bond. This method has been used to attach molecules to surfaces like polydimethylsiloxane (B3030410) (PDMS) and polypropylene. mdpi.comresearchgate.net The covalent grafting of amine-containing molecules has been shown to be an effective way to create robust, functional coatings. rsc.orgrsc.org

Development of Self-Assembled Layers with Tunable Properties

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. The amine groups of this compound can interact with various surfaces, leading to the formation of self-assembled layers. For instance, on hydroxylated surfaces, the amine groups can form hydrogen bonds, leading to an organized layer. mdpi.com

The properties of these self-assembled layers can be tuned by controlling the deposition conditions, such as the concentration of the solution and the immersion time. The resulting functionalized surface can exhibit altered properties like wettability. For example, a hydrophobic PDMS surface can be rendered hydrophilic after treatment with oxygen plasma to introduce hydroxyl groups, which can then be functionalized. mdpi.com The formation of a uniform SAM is crucial for creating a chemically homogeneous surface, which is essential for subsequent applications like the uniform deposition of other materials. mdpi.com

Applications in Adhesion Promotion and Interfacial Engineering

The bifunctional nature of this compound makes it an effective adhesion promoter and an agent for interfacial engineering. It can act as a molecular bridge between two dissimilar materials, such as an inorganic filler and a polymer matrix in a composite material. One end of the molecule, for instance, the aromatic amine, can interact or react with the polymer matrix, while the other end, the aliphatic amine, can bond to the filler surface. This improves the interfacial adhesion, leading to enhanced mechanical properties of the composite.

Fabrication of Advanced Composite Materials

Advanced composite materials often rely on the precise control of the interface between the polymer matrix and a reinforcing filler to achieve superior properties. Molecules that can interact with or chemically bond to both components are crucial for this purpose.

Reinforcement and Interfacial Adhesion in Polymer Composites

The enhancement of reinforcement and interfacial adhesion in polymer composites is critical for transferring stress from the flexible polymer matrix to the strong reinforcing filler. The dual amine functionality of this compound suggests it could theoretically act as a valuable coupling agent or curing agent to improve this adhesion.

As a Curing Agent: In thermosetting polymer systems like epoxy resins, diamines are common curing agents. threebond.co.jppcimag.com The two amine groups of this compound could react with epoxy groups, cross-linking the polymer chains. The aromatic ring would impart rigidity and thermal stability to the resulting network, while the flexible propyl chain could influence the mechanical toughness. The differing reactivity of the aliphatic and aromatic amines could also allow for a staged curing process.

As a Coupling Agent/Adhesion Promoter: For thermoplastic composites, the compound could be used to modify either the filler surface or the polymer matrix. The amine groups can form strong hydrogen bonds or covalent linkages with functional groups (e.g., hydroxyls on silica or cellulose (B213188) fillers), while the phenyl group can establish favorable π-electron interactions with polymer matrices like polystyrene. mdpi.comnih.gov This "molecular bridge" would enhance interfacial adhesion, leading to more effective stress transfer and improved reinforcement. Studies on other amine-containing molecules, such as (3-aminopropyl)triethoxysilane (APTES), have demonstrated the efficacy of the aminopropyl group in bonding to inorganic fillers and improving composite properties. scispace.com

Nanocomposite Formation via Surface-Initiated Polymerization

Surface-initiated polymerization (SIP) is a "grafting-from" technique used to grow polymer chains directly from the surface of nanoparticles, creating a dense, covalently bonded polymer brush. This method is highly effective for creating stable nanocomposites with excellent filler dispersion.

While no specific studies document the use of this compound for this purpose, its structure is suitable for such applications. The amine groups could serve as anchoring points to attach polymerization initiators to a nanoparticle surface. For instance, the amine could react with an acyl chloride-functionalized initiator for atom transfer radical polymerization (ATRP) or ring-opening polymerization (ROP). Once the initiator is anchored via the this compound linker, polymer chains could be grown from the surface. This approach has been demonstrated with other amine-functionalized molecules to create core-shell nanocomposites. mdpi.comnih.gov

Enhanced Mechanical and Electrical Properties of Composites

The incorporation of this compound into a composite material could theoretically enhance its mechanical and electrical properties.

Mechanical Properties: When used as a cross-linker in a thermoset, the rigid aromatic ring would contribute to a higher modulus and glass transition temperature. The density of cross-links, which dictates properties like stiffness and strength, could be controlled by the concentration of the diamine. In composites where it acts as a coupling agent, the improved interfacial adhesion would lead to significant improvements in tensile strength, flexural strength, and impact resistance, as poor adhesion is a common point of failure. nih.govmdpi.com

Electrical Properties: Aniline and its derivatives are the building blocks for polyaniline (PANI), one of the most studied conducting polymers. rsc.orgnih.govnih.gov It is plausible that this compound could be polymerized or co-polymerized to create conductive materials. If integrated into a composite, it could form conductive pathways, potentially lowering the percolation threshold for achieving electrical conductivity with other fillers like carbon nanotubes or graphene. This could be useful for applications requiring static dissipation or electromagnetic shielding.

Due to the lack of specific experimental data for this compound in the reviewed literature, data tables for mechanical and electrical properties cannot be generated.

Adsorption and Separation Technologies

Amine-functionalized materials are widely used in adsorption and separation technologies due to the ability of the nitrogen atom's lone pair of electrons to interact with various chemical species.

Design of Adsorbent Materials with Amine Functionality

The amine groups in this compound make it a prime candidate for creating adsorbent materials. It could be immobilized onto a solid support (like silica gel, activated carbon, or a porous polymer) to create a functionalized surface for selective adsorption.

The design of such an adsorbent would involve grafting the molecule onto the support's surface. The aliphatic amine or the aromatic amine could be used for this linkage, leaving the other free as an active site. The presence of both amine types offers versatility, as they have different basicities (pKa values) and affinities. This dual-functionality is a key advantage in designing adsorbents that can operate over a range of pH conditions or target multiple pollutants. The general principle of using amine functionality for adsorption has been well-established with other compounds. nih.gov

Selective Binding and Removal of Target Chemical Species

An adsorbent functionalized with this compound would be expected to selectively bind and remove several types of target species from liquid or gaseous streams.

Heavy Metal Ions: The lone pair of electrons on the nitrogen atoms can chelate with heavy metal ions such as Cu(II), Pb(II), Cd(II), and others, removing them from wastewater. The presence of two amine groups per molecule could allow for the formation of stable bidentate or bridging complexes with metal ions, enhancing binding affinity.

Acidic Pollutants: As bases, the amine groups can effectively adsorb acidic compounds, such as phenols, carboxylic acids, or acidic gases like CO₂ and SO₂. The aromatic ring of the aniline moiety could also contribute to the adsorption of other aromatic pollutants through π-π stacking interactions.

Anionic Dyes: In an acidic solution, the amine groups would be protonated (e.g., to -NH₃⁺), creating a positively charged surface. This would be highly effective for the electrostatic adsorption of anionic dyes from textile industry effluents. nih.gov

The efficiency of such an adsorbent would depend on factors like surface area, pore size, pH of the solution, and the density of the functional amine groups on the surface. orientjchem.org

Computational and Theoretical Investigations of N Phenylpropane 1,3 Diamine

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, such as its most stable three-dimensional arrangement and the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure of molecules. For aromatic amines like aniline (B41778) and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G** or 6-311+G(d,p), have proven to be reliable for predicting molecular geometries. scispace.comresearchgate.net These calculations optimize the molecular structure to find the lowest energy conformation, known as the ground state geometry.

For N'-Phenylpropane-1,3-diamine, DFT calculations would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The method has been successfully applied to study related molecules, showing good agreement between theoretical and experimental structural parameters. scispace.com For instance, studies on similar aniline derivatives have utilized the B3LYP/6-31G(d,p) level of theory to successfully reproduce experimental data. scispace.com The accuracy of these calculations allows for a detailed understanding of the molecule's three-dimensional shape.

Table 1: Representative Theoretical Data for Aniline Derivatives

Computational MethodPropertyCalculated Value
DFT (B3LYP/6-31G**)Rotational Barrier (N-CO)Varies by derivative
DFT (WB97XD)Total EnergySystem dependent
DFT (B3LYP/6-311+G(d,p))HOMO-LUMO GapVaries by isomer

This table is illustrative and based on typical calculations performed on related aniline compounds. Specific values for N'-Phenylpropane-1,3-diamine would require dedicated computational studies.

Molecules with flexible single bonds, like the propyl chain in N'-Phenylpropane-1,3-diamine, can exist in various spatial arrangements called conformations. Conformational analysis aims to identify the different stable conformers and the energy barriers between them.

This analysis involves systematically rotating the rotatable bonds and calculating the energy of each resulting structure. The results are often visualized as an energetic landscape or potential energy surface, which maps the energy as a function of the rotational angles. Studies on similar molecules, such as 3-aminopropionitrile, have employed DFT and ab initio methods to explore the relative stabilities of different gauche and trans conformers. researchgate.net Such studies reveal the most populated conformations in the gas phase and can determine the energy differences between them, which are often on the order of a few kcal/mol. researchgate.net For N'-Phenylpropane-1,3-diamine, this would involve analyzing the rotations around the C-C and C-N bonds of the aminopropyl group and the C-N bond connecting to the phenyl ring.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion over time.

The behavior of a molecule can be significantly influenced by its environment, particularly by the solvent. MD simulations are well-suited to study these solvent effects. By surrounding the molecule of interest with a large number of solvent molecules (e.g., water), MD can simulate how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and dynamics. bohrium.com

For N'-Phenylpropane-1,3-diamine, which has both hydrophobic (the phenyl ring) and hydrophilic (the amino groups) parts, MD simulations in an aqueous environment could reveal the specific hydration shells around the molecule. These simulations can also elucidate the dynamics of hydrogen bonding between the amino groups and water molecules. bohrium.com The choice of force field, such as OPLS-AA or AMBER, is crucial for accurately modeling the intermolecular interactions. nih.govnih.gov

The interaction of molecules with surfaces is critical for applications in materials science and catalysis. MD simulations can model the adsorption and behavior of molecules on various surfaces, such as graphene or metal oxides. nih.govmdpi.com

Given the aromatic nature of the phenyl group and the presence of amino groups, N'-Phenylpropane-1,3-diamine is expected to interact with surfaces like graphene oxide through a combination of π-π stacking, hydrogen bonding, and van der Waals forces. nih.gov MD simulations can be used to study the adsorption process, determine the preferred orientation of the molecule on the surface, and calculate the interaction energy. mdpi.com For example, simulations of aniline on graphene oxide have shown that the molecule has a significant affinity for the surface. nih.gov Similar studies could be performed for N'-Phenylpropane-1,3-diamine to understand its potential use in modifying surface properties or as a component in nanocomposites.

Reaction Mechanism Predictions and Catalytic Pathway Elucidation

Computational methods are invaluable for investigating chemical reactions, allowing for the prediction of reaction mechanisms and the elucidation of catalytic pathways.

By calculating the energies of reactants, transition states, and products, computational chemistry can determine the activation energies and reaction enthalpies for proposed reaction steps. For reactions involving aniline and its derivatives, such as electrophilic aromatic substitution or amide formation, DFT calculations can map out the entire reaction pathway. stackexchange.comchemistrysteps.com For example, in the context of catalysis, computational studies on 1,3-diamine derivatives have been used to understand how the different amine groups can cooperatively participate in reactions like the Mannich reaction. nih.gov

For N'-Phenylpropane-1,3-diamine, theoretical studies could be employed to predict its reactivity in various chemical transformations. For instance, the nucleophilicity of the two distinct amino groups could be compared, and the regioselectivity of reactions on the aromatic ring could be predicted. chemistrysteps.com Computational studies on related radical species, like 3-phenylpropyl radicals, have used DFT to determine the relative importance of different reaction pathways, such as fragmentation versus cyclization. nih.gov Such investigations provide a deeper understanding of the molecule's chemical behavior and can guide the design of new synthetic routes and catalysts. unt.edu

Transition State Analysis for Organic Transformations

Transition state theory is a cornerstone of computational chemistry for understanding and predicting the rates and pathways of chemical reactions. For N'-Phenylpropane-1,3-diamine, which can participate in various organic transformations such as nucleophilic substitutions, additions, and polymerizations, transition state analysis is crucial.

Theoretical Framework: Quantum mechanical methods, particularly Density Functional Theory (DFT), are commonly employed to locate and characterize transition states. These calculations involve mapping the potential energy surface of a reaction to identify the saddle point corresponding to the transition state. The energy barrier of this transition state determines the reaction rate.

Hypothetical Application to N'-Phenylpropane-1,3-diamine: In a hypothetical study on the reaction of N'-Phenylpropane-1,3-diamine with an electrophile, computational chemists would model the reactants and predict the most likely reaction pathway. This would involve calculating the energies of the transition states for the attack of either the primary or the secondary amine group. The relative energies of these transition states would indicate the regioselectivity of the reaction. For instance, in reactions like acylation or alkylation, understanding which amine group is more reactive is fundamental.

A key aspect of such an analysis would be the inclusion of solvent effects, often modeled using continuum solvation models, to provide a more realistic representation of the reaction environment. The computed vibrational frequencies of the transition state structure are used to confirm it as a true saddle point (characterized by a single imaginary frequency) and to calculate the zero-point vibrational energy and thermal corrections to the activation energy.

Elucidation of Coordination Reaction Pathways

The two amine groups in N'-Phenylpropane-1,3-diamine make it an excellent ligand for coordinating with metal ions, forming metal complexes. Computational methods can elucidate the pathways of these coordination reactions, providing details on the stepwise formation of metal-ligand bonds and the geometry of the resulting complexes.

Methodology: The study of coordination pathways often involves a combination of quantum mechanics and molecular mechanics (QM/MM) methods, especially for large systems. DFT is again a primary tool for investigating the electronic structure and bonding within the coordination sphere of the metal ion.

The reaction pathway for the formation of the complex could be mapped out, identifying any intermediate species and the transition states connecting them. This would reveal the mechanism of ligand substitution and the energetics of the coordination process. Natural Bond Orbital (NBO) analysis could be used to characterize the nature of the metal-ligand bonds, quantifying the extent of charge transfer and orbital interactions.

Predictive Modeling for Spectroscopic Data and Material Performance

Predictive modeling, often employing machine learning and artificial intelligence, is a rapidly growing area in chemistry. For N'-Phenylpropane-1,3-diamine, these models can be used to predict its spectroscopic properties and the performance of materials derived from it.

Spectroscopic Data Prediction: Computational methods can predict various types of spectra, including Nuclear Magnetic Resonance (NMR), infrared (IR), and UV-Vis. For NMR, DFT calculations can provide accurate predictions of chemical shifts and coupling constants, which are invaluable for structure elucidation. nih.govresearchgate.netgithub.iobohrium.com The process typically involves geometry optimization of the molecule followed by the calculation of magnetic shielding tensors. nih.govresearchgate.netgithub.iobohrium.com

Table 1: Hypothetical Predicted vs. Experimental Spectroscopic Data for N'-Phenylpropane-1,3-diamine

Spectroscopic TechniquePredicted Data (Illustrative)Experimental Data (Reference)
13C NMR Chemical Shifts (ppm)Aromatic C: 110-150, Aliphatic C: 20-50Specific shifts would be compared to actual measured values.
1H NMR Chemical Shifts (ppm)Aromatic H: 6.5-7.5, Aliphatic H: 1.5-3.5, NH: variableSpecific shifts and coupling patterns would be compared.
IR Frequencies (cm-1)N-H stretch: 3300-3500, C-H stretch: 2800-3100Comparison with experimentally recorded IR spectrum.

This table is for illustrative purposes as specific predictive modeling studies on N'-Phenylpropane-1,3-diamine are not available.

Material Performance Prediction: N'-Phenylpropane-1,3-diamine can be used as a monomer in the synthesis of polymers, such as polyamides or polyimides. Molecular dynamics (MD) simulations can be employed to predict the properties of these polymers. nih.govyoutube.commdpi.comnih.gov By creating a virtual model of the polymer chains, MD simulations can provide insights into their conformational behavior, packing, and intermolecular interactions. nih.govyoutube.commdpi.comnih.gov

From these simulations, macroscopic properties such as the glass transition temperature, mechanical strength, and diffusion of small molecules through the polymer matrix can be estimated. This predictive capability is highly valuable in materials science for designing new polymers with desired characteristics without the need for extensive experimental synthesis and testing.

Derivatives and Analogues of N Phenylpropane 1,3 Diamine: Synthesis and Research Applications

Synthesis of Substituted N'-Phenylpropane-1,3-diamines

The synthesis of substituted N'-Phenylpropane-1,3-diamines can be achieved through various methods that target either the aromatic ring or the amine functional groups. These strategies allow for the introduction of a wide array of substituents, thereby tuning the electronic and steric properties of the parent molecule for specific applications.

Aromatic Ring Functionalization Strategies

One common approach involves the use of aniline (B41778) derivatives that are already substituted on the aromatic ring as starting materials for the synthesis of the diamine. rsc.orgnih.gov For example, ortho-substituted anilines can be used to create N'-Phenylpropane-1,3-diamine analogues with specific steric and electronic properties. researchgate.netrsc.orgnih.gov These modified anilines can then be subjected to reactions that introduce the aminopropyl side chain.

Another strategy is the direct functionalization of the N'-phenylpropane-1,3-diamine molecule. However, the presence of two reactive amine groups can complicate electrophilic aromatic substitution reactions. Therefore, protection of the amine groups is often necessary before carrying out reactions on the aromatic ring.

The synthesis of polyaniline (PANI) derivatives often starts with modified aniline monomers. rsc.orgnih.gov This approach allows for the incorporation of various substituents onto the polymer backbone, thereby influencing its properties such as solubility, conductivity, and sensor capabilities. researchgate.netrsc.orgnih.gov

Amine Group Derivatization (e.g., N-alkylation, N-acylation)

The amine groups of N'-Phenylpropane-1,3-diamine are readily derivatized through reactions such as N-alkylation and N-acylation. These modifications are crucial for synthesizing a wide range of functional molecules. ajchem-a.comsphinxsai.com

N-alkylation introduces alkyl groups onto one or both of the nitrogen atoms. This can be achieved by reacting the diamine with alkyl halides. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. For example, N-alkylation can lead to the formation of secondary or tertiary amines, which can have significantly different properties and applications compared to the primary diamine.

N-acylation involves the reaction of the diamine with acylating agents such as acid chlorides or anhydrides to form amides. ajchem-a.com This reaction is a common strategy for creating derivatives with potential biological activity. ajchem-a.comsphinxsai.com The acylation can be selective for one of the amine groups under controlled conditions. For instance, selective acylation of the more nucleophilic aliphatic amine over the aromatic amine can be achieved. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is an effective method for forming amides from carboxylic acids and amines. ajchem-a.com

Schiff Base Formation and Related Condensation Reactions

The primary amine groups of N'-Phenylpropane-1,3-diamine readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. researchgate.netnih.gov These reactions are fundamental in the synthesis of various derivatives with important applications.

Synthesis and Characterization of Iminopropyl Aniline Derivatives

The reaction of N'-Phenylpropane-1,3-diamine with an appropriate aldehyde or ketone results in the formation of an imine linkage (-C=N-). nih.gov This condensation is typically carried out by refluxing the reactants in a suitable solvent, often with the removal of water to drive the equilibrium towards product formation. nih.gov For instance, reacting the diamine with salicylaldehyde (B1680747) derivatives can produce Schiff bases with potential antifungal properties. nih.gov

The resulting iminopropyl aniline derivatives can be characterized by various spectroscopic techniques. Infrared (IR) spectroscopy is used to confirm the formation of the imine bond, which shows a characteristic stretching vibration. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, including the chemical shifts of the protons and carbons in the molecule.

Utility in Complex Ligand Design

The imine and amine functionalities in the derivatives of N'-Phenylpropane-1,3-diamine make them excellent ligands for coordinating with metal ions. nih.gov The nitrogen atoms can act as Lewis bases, donating their lone pair of electrons to a metal center to form coordination complexes.

The flexibility of the propyl chain and the potential for substitution on the phenyl ring allow for the design of ligands with specific coordination geometries and electronic properties. nih.gov These ligands can be used to synthesize a variety of metal complexes with potential applications in catalysis, materials science, and bioinorganic chemistry. For example, Schiff base ligands derived from 3-aminopropylsilatrane have been used to create complexes that can capture copper ions. nih.gov

Amide and Amine Derivatives for Specific Research Purposes

The synthesis of amide and further elaborated amine derivatives of N'-Phenylpropane-1,3-diamine opens up a vast area of research, particularly in the development of compounds with specific biological or material properties. ajchem-a.comsphinxsai.com

Amide derivatives are of significant interest in medicinal chemistry due to the prevalence of the amide bond in biologically active molecules. ajchem-a.com By coupling N'-Phenylpropane-1,3-diamine with various carboxylic acids, a library of amide derivatives can be generated. These compounds can then be screened for a range of biological activities, such as antimicrobial or anticancer properties. ajchem-a.comnih.gov The synthesis is often straightforward, involving the reaction of the diamine with an acid chloride or the use of coupling agents. ajchem-a.comsphinxsai.com

Further modification of the amine groups, beyond simple alkylation or acylation, can lead to more complex derivatives. For example, the primary amine can be used as a handle to attach other functional groups or to build larger molecular architectures. These derivatives can be designed for specific research purposes, such as in the development of new catalysts, polymers, or sensors. nih.govnih.gov The ability to tailor the structure of these derivatives allows researchers to investigate structure-activity relationships and to develop new materials with desired properties. rsc.org

Compound NameChemical FormulaMolar Mass ( g/mol )CAS Number
3-(3-Aminopropyl)aniline C9H14N2150.22332363-16-3
N'-Phenylpropane-1,3-diamine C9H14N2150.22427260
N-1-Methyl-N-1-phenyl-propane-1,3-diamine C10H16N2164.2553485-07-7
N'-nonyl-N'-phenylpropane-1,3-diamine C18H32N2276.4643318714
Bis(3-aminopropyl)amine C6H17N3131.2256-18-8
N-Oleyl-1,3-propanediamine C21H44N2324.597173-62-8
Aniline C6H7N93.1362-53-3
Salicylaldehyde C7H6O2122.1290-02-8
Dicyclohexylcarbodiimide (DCC) C13H22N2206.33538-75-0
4-Dimethylaminopyridine (DMAP) C7H10N2122.171122-58-3
Polyaniline (PANI) (C6H5N)nVariable25233-30-1

Synthesis of N-Acylated and N-Alkylated Products

The synthesis of N-acylated and N-alkylated derivatives of N'-phenylpropane-1,3-diamine, also known as this compound, is a key area of research for creating new molecules with specific properties. The presence of two distinct amine groups—a primary aliphatic amine and a secondary aromatic amine—allows for selective chemical modifications.

N-Acylation:

N-acylation is a process that introduces an acyl group (R-C=O) onto a nitrogen atom. In the case of N'-phenylpropane-1,3-diamine, this reaction can be directed to either the primary or secondary amine, or both, depending on the reaction conditions and the nature of the acylating agent. A common method for N-acylation involves the use of acyl chlorides (R-CO-Cl) or acid anhydrides ((RCO)₂O). chemguide.co.ukiscientific.orglibretexts.orgresearchgate.net

The reaction of an acyl chloride with an amine is typically a vigorous, exothermic process. chemguide.co.uk For instance, the reaction with ethanoyl chloride results in the formation of an N-substituted amide. libretexts.org The lone pair of electrons on the nitrogen atom of the amine attacks the partially positive carbon atom of the acyl chloride in a nucleophilic addition-elimination reaction. libretexts.orgchemguide.co.uk To control the selectivity of the acylation, protecting groups can be employed to block one of the amine functionalities while the other is being modified.

Research has shown that the acylation of aniline derivatives can lead to the formation of various amide structures. iscientific.org For example, the reaction of aniline with acetyl chloride yields N-phenylacetamide (acetanilide). nih.gov Similarly, reacting N'-phenylpropane-1,3-diamine with an appropriate acyl chloride can produce a range of N-acylated products with potential applications in materials science and medicinal chemistry.

N-Alkylation:

N-alkylation involves the introduction of an alkyl group onto a nitrogen atom. This can be achieved through various methods, including reactions with alkyl halides or reductive amination. Palladium-catalyzed N-alkylation reactions have gained significant attention due to their efficiency and mild reaction conditions. chemrxiv.org

The synthesis of N-alkylbis(3-aminopropyl)amines has been described through a two-step process involving the bisconjugate addition of alkylamines to acrylonitrile, followed by the catalytic hydrogenation of the resulting N-alkylbis(cyanoethyl)amines. nih.govresearchgate.net This method provides a route to triamines that can serve as monomers for polymerization. Another approach involves the reaction of anilines with alcohols or dialkyl ethers in the presence of zeolite catalysts. google.com The alkylation of N(7)-unsubstituted 1,3-diazaoxindoles has also been investigated, demonstrating that the choice of base can direct the alkylation to different positions on the molecule. researchgate.netmdpi.com

Table 1: Examples of N-Acylation and N-Alkylation Reactions

Reactant 1Reactant 2Product TypeCatalyst/Conditions
N'-Phenylpropane-1,3-diamineAcyl ChlorideN-Acylated derivativeBase (e.g., triethylamine)
N'-Phenylpropane-1,3-diamineAlkyl HalideN-Alkylated derivativeBase (e.g., K₂CO₃)
AnilineAlcoholN-Alkylated anilineZeolite catalyst, elevated temperature google.com
AlkylamineAcrylonitrileN-Alkylbis(cyanoethyl)amine-
N-Alkylbis(cyanoethyl)amineH₂N-Alkylbis(3-aminopropyl)amineRaney Nickel nih.govresearchgate.net

Incorporation into Macrocyclic and Polymeric Structures

The bifunctional nature of this compound makes it a valuable building block for the synthesis of macrocycles and polymers. ontosight.ai

Macrocyclic Structures:

Macrocycles are large ring-like molecules that have found applications in areas such as host-guest chemistry and drug design. thno.org The synthesis of macrocyclic compounds often involves the condensation of two or more building blocks. For instance, macrocyclic peptides have been synthesized using methods like A³-macrocyclization. nih.gov The synthesis of macrocycles containing a tris(3-aminopropyl)amine (B1583958) unit has been achieved through Pd(0)-catalyzed amination reactions. mdpi.com These macrocycles have shown potential as fluorescent detectors for metal cations. mdpi.com

The formation of C₃-symmetric macrocyclic triimines has been accomplished through the condensation of monomers containing a Boc-protected amine and a formyl group. researchgate.net Another approach to macrocycle synthesis involves trapping an intramolecular imine linkage with a 2-formyl- or 2-keto-pyridine to create a stable imidazopyridinium-linked ring. nih.gov

Polymeric Structures:

This compound can act as a monomer in polymerization reactions to form polyamides, polyimides, and other polymers. ontosight.ai The presence of both a primary and a secondary amine allows for the formation of linear or cross-linked polymers depending on the reaction conditions and the co-monomers used. For example, N-alkylbis(3-aminopropyl)amines are used as monomers for the condensation polymerization with esterified carbohydrate diacids to produce poly(4-alkyl-4-azaheptamethylene aldaramides). nih.govresearchgate.net The resulting polymers can possess unique properties and have potential applications in materials science.

Table 2: Examples of Macrocyclization and Polymerization

Monomer(s)Reaction TypeProductApplication
Tris(3-aminopropyl)amine derivatives, OxadiaminesPd(0)-catalyzed aminationPolyazamacrocyclesFluorescent metal detectors mdpi.com
Diamines, DicarboxylatesCondensation PolymerizationPolyamidesAdvanced materials
N-Alkylbis(3-aminopropyl)amines, Esterified carbohydrate diacidsCondensation PolymerizationPoly(4-alkyl-4-azaheptamethylene aldaramides)- nih.govresearchgate.net

Integration into More Complex Molecular Architectures for Advanced Research

The unique structural features of this compound make it a valuable scaffold for the design of more complex molecules with advanced functionalities.

Design of Multi-Functional Scaffolds

A molecular scaffold is a core structure to which various functional groups can be attached. This compound provides a versatile scaffold with both aromatic and aliphatic components, as well as two reactive amine groups. This allows for the systematic introduction of different functionalities to create libraries of compounds for screening in various applications, such as drug discovery and materials science.

For example, the 3-phenylpropane-1,2-diamine (B1211460) scaffold has been used to design tripeptide analogs as inhibitors of aminopeptidase (B13392206) N (APN/CD13), an enzyme involved in tumor invasion and metastasis. nih.gov Similarly, chalcone-based scaffolds incorporating a tertiary amine side chain have been designed as potential cytotoxic agents. nih.gov The synthesis of 3-aminopropylsilatrane derivatives through the aza-Michael reaction demonstrates the use of this amine in creating hybrid molecules with potential biological activity. nih.gov

Application in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. thno.org Molecular recognition is a key principle in supramolecular chemistry, where a host molecule selectively binds to a guest molecule. The ability of this compound derivatives to participate in hydrogen bonding, π-π stacking, and electrostatic interactions makes them suitable components for the construction of supramolecular assemblies.

The incorporation of this compound into macrocycles can create host molecules with specific binding cavities for guest molecules. thno.org The self-assembly of 1,3,5-triazine (B166579) oligomers, which are structurally related to the aromatic part of this compound, has been explored in the context of supramolecular chemistry. rsc.org The design of these complex architectures allows for the development of sensors, catalysts, and smart materials.

Q & A

Q. What are the common synthetic routes for 3-(3-Aminopropyl)aniline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound derivatives are typically synthesized via nucleophilic substitution or reductive amination. For example, functionalization of silica with N-[3-(Trimethoxysilyl)propyl]aniline involves refluxing in toluene with the amine precursor at 110°C for 24 hours . Alternative routes include coupling reactions in ethanol under heating (125°C for 5 minutes), as seen in the synthesis of imidazole derivatives . Key factors affecting yield include solvent polarity, temperature control, and stoichiometric ratios of reactants. Purification via recrystallization (e.g., methanol/water washes) ensures high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :
  • FTIR : Identifies amine (-NH₂) and aromatic C-H stretches (e.g., 3279 cm⁻¹ for N-H, 1566 cm⁻¹ for aromatic rings) .
  • NMR : ¹H and ¹³C NMR confirm molecular structure (e.g., δ 6.5–7.5 ppm for aromatic protons, δ 1.5–3.0 ppm for propyl chains) .
  • Elemental Analysis : Validates stoichiometry (e.g., C: 64.1%, H: 7.5%, N: 10.9% for C₉H₁₃N) .
  • BET Surface Area Analysis : Used in materials science to assess functionalized silica porosity (e.g., SBA-15-AN with surface area >500 m²/g) .

Advanced Research Questions

Q. How does functionalization of mesoporous silica with this compound derivatives enhance performance in analytical extraction methods?

  • Methodological Answer : Functionalized SBA-15 silica with N-[3-(Trimethoxysilyl)propyl]aniline (SBA-15-AN) improves adsorption in QuEChERS for micropollutant analysis. The secondary amine group enhances π-π interactions with aromatic contaminants, achieving >90% recovery for polycyclic aromatic hydrocarbons (PAHs). Comparative studies show SBA-15-AN outperforms commercial PSA sorbents in sugar matrix removal due to tailored pore size (6–8 nm) and reduced hydrogen bonding interference . Optimization involves adjusting silane-to-silica ratios (e.g., 2 mL silane per 1 g silica) and reaction time (24 hours) .

Q. What are the mechanistic insights into this compound’s role in synthesizing heterocyclic compounds?

  • Methodological Answer : this compound derivatives act as nucleophiles in cyclocondensation reactions. For instance, reacting 1-(3-Aminopropyl)imidazole with nitroarenes yields imidazole-substituted anilines via SNAr (nucleophilic aromatic substitution). The reaction proceeds at 125°C in ethanol, with triethylamine as a base to deprotonate the amine. Kinetic studies reveal a second-order dependence on amine concentration, with electron-withdrawing substituents (e.g., -CF₃) accelerating reaction rates . Byproducts are minimized using excess amine (1.5–2.0 eq.) and controlled heating .

Q. How can computational methods predict the reactivity of this compound in complex reaction systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. For example, the HOMO of this compound localizes on the aromatic ring and amine group, indicating nucleophilic sites. Transition state analysis predicts activation barriers for reactions with electrophiles (e.g., aldehydes in reductive amination). MD simulations assess solvent effects, showing toluene enhances reaction rates by stabilizing intermediates through van der Waals interactions .

Data Contradictions and Resolution

Q. Discrepancies in reported adsorption capacities of this compound-functionalized materials: How to reconcile variability?

  • Methodological Answer : Variability arises from differences in substrate morphology (e.g., SBA-15 vs. MCM-41 silica) and functionalization density. For instance, SBA-15-AN exhibits higher PAH adsorption (120 mg/g) than MCM-41 analogues (80 mg/g) due to larger pores . Standardizing synthesis protocols (e.g., silane concentration, reflux time) and characterizing surface amine density via titration (e.g., 0.8–1.2 mmol/g) can mitigate discrepancies .

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